molecular formula C11H16ClN3O B3032154 4-(Cyclopentyloxy)picolinimidamide hydrochloride CAS No. 1179361-71-7

4-(Cyclopentyloxy)picolinimidamide hydrochloride

Cat. No.: B3032154
CAS No.: 1179361-71-7
M. Wt: 241.72
InChI Key: OHJOATFHFAZRPH-UHFFFAOYSA-N
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Description

4-(Cyclopentyloxy)picolinimidamide hydrochloride (CAS 1179361-71-7) is a picolinimidamide derivative featuring a cyclopentyloxy substituent at the 4-position of the pyridine ring. Its molecular formula is C₁₁H₁₆ClN₃O, with a molecular weight of 241.72 g/mol. The compound is supplied as a high-purity (98%) pharmaceutical intermediate, indicating its role in synthesizing bioactive molecules .

Properties

IUPAC Name

4-cyclopentyloxypyridine-2-carboximidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.ClH/c12-11(13)10-7-9(5-6-14-10)15-8-3-1-2-4-8;/h5-8H,1-4H2,(H3,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJOATFHFAZRPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC(=NC=C2)C(=N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80704332
Record name 4-(Cyclopentyloxy)pyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179361-71-7
Record name 4-(Cyclopentyloxy)pyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-(Cyclopentyloxy)picolinimidamide hydrochloride involves several steps. One common synthetic route includes the reaction of picolinimidamide with cyclopentanol in the presence of a suitable catalyst to form the cyclopentyloxy derivative. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt .

Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

4-(Cyclopentyloxy)picolinimidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopentyloxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

4-(Cyclopentyloxy)picolinimidamide hydrochloride has been investigated for its potential therapeutic applications, particularly in the treatment of diseases caused by kinetoplastid parasites, such as Leishmaniasis and Chagas disease.

  • Case Study: Research indicates that compounds within the imidamide class exhibit significant potency against these parasites. For instance, related compounds have shown effective antiparasitic activity in vitro and in vivo, suggesting that this compound may possess similar properties .

Catalysis

This compound serves as a ligand in nickel-catalyzed reactions, particularly in cross-coupling reactions involving challenging heteroaryl halides.

  • Application Example: It has been utilized in electrochemical nickel catalysis for Sp^2-Sp^3 cross-electrophile coupling reactions, demonstrating its utility in forming carbon-carbon bonds under mild conditions .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential treatment for Leishmaniasis and Chagas disease ,
CatalysisLigand for nickel-catalyzed cross-coupling reactions ,

Insights from Case Studies

Case Study 1: Antiparasitic Activity
In a study evaluating arylimidamides against visceral leishmaniasis, compounds similar to this compound exhibited promising results, with significant reductions in parasite load observed in treated models. This highlights the potential for developing new therapies based on this compound .

Case Study 2: Catalytic Efficiency
In nickel-catalyzed reactions, the incorporation of this compound as a ligand has led to enhanced reaction yields and selectivity. Researchers noted that the compound effectively facilitated the coupling of unactivated alkyl halides with heteroaryl substrates, showcasing its importance in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of 4-(Cyclopentyloxy)picolinimidamide hydrochloride involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 4-(Cyclopentyloxy)picolinimidamide hydrochloride with analogs differing in substituent groups:

Compound Name CAS Number Substituent Molecular Formula Molecular Weight (g/mol) Purity Key Applications
4-(Cyclopentyloxy)picolinimidamide HCl 1179361-71-7 Cyclopentyloxy C₁₁H₁₆ClN₃O 241.72 98% Pharmaceutical intermediate
4-Ethoxypicolinimidamide HCl 1179359-73-9 Ethoxy C₈H₁₂ClN₃O* ~201.63* N/A Not specified
4-Phenoxypicolinimidamide HCl 1179360-52-1 Phenoxy C₁₂H₁₂ClN₃O* ~249.45* N/A Not specified
4-Methoxypicolinimidamide HCl 1179361-66-0 Methoxy C₇H₁₀ClN₃O 187.63 N/A Research use
4-(Pentyloxy)picolinimidamide HCl 1179362-46-9 Pentyloxy C₁₁H₁₈ClN₃O* ~243.45* N/A Not specified
4-(Trifluoromethyl)picolinimidamide HCl 909109-68-8 Trifluoromethyl C₇H₇ClF₃N₃ 225.60 95–97% API, pharmaceutical intermediate
5-(Trifluoromethyl)picolinimidamide HCl 175277-48-2 Trifluoromethyl C₇H₇ClF₃N₃ 225.60 ≥95% Protein degrader building block
4-(Furan-3-yl)picolinimidamide HCl 1179359-67-1 Furan-3-yl C₁₀H₁₀ClN₃O 223.66 N/A Not specified

Substituent Impact on Properties

Size and Lipophilicity :

  • The cyclopentyloxy group in the target compound introduces significant steric bulk and lipophilicity compared to smaller alkoxy groups (e.g., methoxy, ethoxy) . This may enhance membrane permeability but reduce aqueous solubility.
  • Trifluoromethyl analogs exhibit high electron-withdrawing effects, improving metabolic stability and binding affinity in drug-receptor interactions .

In contrast, trifluoromethyl is strongly electron-withdrawing, altering electronic distribution and reactivity .

This suggests similar routes may apply to the cyclopentyloxy derivative.

Biological Activity

Overview

4-(Cyclopentyloxy)picolinimidamide hydrochloride is a chemical compound with the molecular formula C11H18ClN3O. It belongs to a class of compounds that have garnered attention for their potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C11H18ClN3O
  • CAS Number: 1179361-71-7
  • Molecular Weight: 241.73 g/mol
  • Chemical Structure: The compound features a picolinimidamide core with a cyclopentyloxy substituent, which may influence its biological activity.

The biological activity of this compound is believed to stem from its interaction with various cellular targets. Preliminary studies suggest that it may exhibit:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation: It could act as a modulator for certain receptors, influencing signaling pathways critical for cell communication and function.

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial activity against various pathogens. In vitro studies have shown:

  • Bacterial Inhibition: The compound demonstrated significant inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent.
  • Fungal Activity: Preliminary tests indicate antifungal properties, making it a candidate for treating fungal infections.

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies:

  • Cell Line Studies: In vitro assays using cancer cell lines revealed that this compound can induce apoptosis (programmed cell death) in specific cancer types.
  • Mechanistic Insights: Investigations into its mechanism revealed that it may disrupt cell cycle progression and promote oxidative stress in cancer cells.

Case Studies

  • Study on Antimicrobial Efficacy:
    • Objective: To evaluate the antimicrobial effectiveness against Staphylococcus aureus and Escherichia coli.
    • Findings: The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating promising antibacterial properties.
  • Anticancer Research:
    • Objective: To assess the cytotoxic effects on breast cancer cell lines (MCF-7).
    • Results: Treatment with varying concentrations led to a dose-dependent reduction in cell viability, with an IC50 value of 15 µM after 48 hours.

Data Summary Table

PropertyValue
Molecular FormulaC11H18ClN3O
CAS Number1179361-71-7
Antimicrobial MIC (S. aureus)32 µg/mL
Antimicrobial MIC (E. coli)64 µg/mL
IC50 (MCF-7)15 µM

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Cyclopentyloxy)picolinimidamide hydrochloride, and how can experimental efficiency be improved?

  • Methodology : Utilize statistical Design of Experiments (DoE) to identify critical reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and minimize trial-and-error approaches. For example, fractional factorial designs can reduce the number of experiments while capturing interactions between variables . Incorporate chemical engineering principles (e.g., reaction fundamentals, reactor design) to optimize scalability and reproducibility .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology : Combine spectroscopic techniques (NMR, IR) for functional group verification, chromatographic methods (HPLC, UPLC) for purity assessment, and mass spectrometry for molecular weight confirmation. Computational tools (e.g., quantum chemical calculations) can validate spectral data and predict stability under varying conditions .

Q. What are the stability profiles of this compound under different storage and experimental conditions?

  • Methodology : Conduct accelerated stability studies (e.g., thermal stress, humidity exposure) using standardized protocols. Monitor degradation products via LC-MS and correlate findings with computational predictions of hydrolytic or oxidative susceptibility. Reference safety data sheets (SDS) for handling guidelines to minimize decomposition .

Q. What standardized analytical protocols exist for quantifying this compound in complex matrices?

  • Methodology : Validate reverse-phase HPLC or UPLC methods with UV/Vis detection, using internal standards (e.g., isotopically labeled analogs) to correct for matrix effects. Cross-reference databases like NIST Chemistry WebBook for retention time benchmarks and spectral libraries .

Advanced Research Questions

Q. What reaction mechanisms govern the cyclopentyloxy group’s regioselective introduction during synthesis?

  • Methodology : Employ density functional theory (DFT) calculations to model transition states and identify kinetic vs. thermodynamic control pathways. Pair computational insights with isotopic labeling experiments (e.g., ^18O tracing) to validate proposed mechanisms .

Q. How can computational modeling predict the compound’s behavior in novel catalytic or biological systems?

  • Methodology : Use molecular docking simulations to explore interactions with biological targets (e.g., enzymes) or catalytic surfaces. Combine with molecular dynamics (MD) simulations to assess conformational stability under physiological or reactive conditions. Validate predictions with in vitro assays .

Q. How should researchers address contradictory data in studies involving this compound (e.g., conflicting catalytic activity or toxicity results)?

  • Methodology : Apply meta-analysis frameworks to identify confounding variables (e.g., solvent purity, reaction scale). Replicate experiments under controlled conditions using DoE principles. Use statistical tools (e.g., ANOVA, K-means clustering) to isolate outliers or systematic errors .

Q. What novel applications exist for this compound in catalysis or drug discovery?

  • Methodology : Screen the compound in high-throughput catalytic systems (e.g., cross-coupling reactions) or phenotypic assays for biological activity. Leverage cheminformatics platforms to map structure-activity relationships (SAR) and prioritize derivatives for synthesis. Cross-reference patent databases for unexplored intellectual property .

Key Methodological Frameworks

  • Experimental Design : Apply PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria to refine research objectives .
  • Data Analysis : Use reaction path search algorithms (e.g., artificial force-induced reaction method) to streamline mechanistic studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Cyclopentyloxy)picolinimidamide hydrochloride
Reactant of Route 2
4-(Cyclopentyloxy)picolinimidamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.